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Compound of Interest

Compound Name: Tungsten phosphide

Cat. No.: B076769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic band structure of tungsten
phosphide (WP), a material of significant interest for its topological properties and potential

applications in catalysis and thermoelectric devices. The following sections detail its crystal

structure, synthesis, and the theoretical and experimental methods used to elucidate its

electronic properties.

Crystal Structure and Fundamental Properties
Tungsten phosphide crystallizes in an orthorhombic structure belonging to the Pnma space

group (No. 62)[1][2]. This structure is characterized by a three-dimensional network of tungsten

and phosphorus atoms. The primitive cell of WP contains four tungsten and four phosphorus

atoms[3].

Table 1: Crystallographic Data for Tungsten Phosphide

Property Value

Crystal System Orthorhombic

Space Group Pnma (No. 62)

Lattice Parameters a ≈ 5.71 Å, b ≈ 3.24 Å, c ≈ 6.22 Å (Theoretical)
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Note: Experimental lattice parameters with high precision and error bars are not consistently

reported across the literature; the provided values are representative theoretical values.

Synthesis of Tungsten Phosphide Single Crystals
The synthesis of high-quality single crystals of tungsten phosphide is crucial for the accurate

experimental determination of its intrinsic electronic properties. Two primary methods are

employed: High-Pressure, High-Temperature (HPHT) synthesis and Chemical Vapor Transport

(CVT).

High-Pressure, High-Temperature (HPHT) Synthesis
HPHT synthesis is effective for growing large, phase-pure single crystals of WP by overcoming

the material's limited thermal stability at ambient pressure[4].

Experimental Protocol: High-Pressure, High-Temperature Synthesis

Precursor Preparation: Stoichiometric amounts of high-purity tungsten and red phosphorus

powders are thoroughly mixed.

Encapsulation: The mixed powder is pressed into a pellet and placed within a crucible,

typically made of a refractory material like magnesium oxide (MgO) or hexagonal boron

nitride (hBN). This assembly is then placed inside a pyrophyllite or other suitable pressure-

transmitting medium.

High-Pressure & High-Temperature Treatment: The entire assembly is loaded into a multi-

anvil press. The pressure is gradually increased to approximately 5 GPa. Subsequently, the

temperature is raised to around 3200 °C to create a congruent W-P melt[4].

Crystal Growth: The temperature is slowly cooled to facilitate the crystallization of single-

crystal WP from the melt.

Recovery: After cooling to room temperature, the pressure is slowly released, and the single

crystals are recovered from the sample assembly.

Chemical Vapor Transport (CVT)
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The CVT method allows for the growth of high-quality single crystals at lower temperatures

compared to HPHT by using a transport agent to facilitate the volatilization and subsequent

deposition of the material[1][5].

Experimental Protocol: Chemical Vapor Transport Synthesis

Precursor and Transport Agent: Polycrystalline WP powder or a mixture of tungsten and

phosphorus is used as the source material. A halogen, typically iodine (I₂), is added as the

transport agent.

Ampoule Sealing: The source material and the transport agent are sealed in a quartz

ampoule under a high vacuum.

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. A

temperature gradient is established, with the source material at the hotter end (T₂) and the

growth zone at the cooler end (T₁). For an endothermic transport reaction, T₂ > T₁. Typical

temperatures for WP growth are T₂ ≈ 1100 °C and T₁ ≈ 1000 °C.

Transport and Deposition: The transport agent reacts with the source material to form volatile

tungsten-phosphorus-iodine compounds. These gaseous species diffuse to the cooler zone,

where they decompose, depositing single crystals of WP and releasing the transport agent,

which then diffuses back to the source zone to continue the cycle[5].

Crystal Recovery: After a growth period of several days to weeks, the furnace is cooled, and

the single crystals are harvested from the growth zone of the ampoule.

Theoretical Investigation: Density Functional Theory
(DFT)
Density Functional Theory is a powerful computational quantum mechanical modeling method

used to investigate the electronic structure of materials[6]. For tungsten phosphide, DFT

calculations provide insights into its band structure, density of states (DOS), and Fermi surface

topology.

Table 2: Typical Parameters for DFT Calculations of Tungsten Phosphide
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Parameter Typical Value/Method

Software Package
Vienna Ab initio Simulation Package (VASP)[1]

[7][8]

Exchange-Correlation Functional

Generalized Gradient Approximation (GGA) with

Perdew-Burke-Ernzerhof (PBE)

parametrization[9]

Pseudopotentials Projector Augmented Wave (PAW)[10]

Plane-Wave Energy Cutoff ≥ 400 eV

Brillouin Zone Sampling
Monkhorst-Pack k-point mesh (e.g., 8x8x8 for

self-consistent calculations)

Convergence Criteria Energy: < 10⁻⁵ eV; Force: < 0.01 eV/Å

Note: These parameters are representative and may be adjusted based on the specific

properties being investigated.

Experimental Investigation: Angle-Resolved
Photoemission Spectroscopy (ARPES)
ARPES is a direct experimental technique to observe the electronic band structure of

crystalline solids[8][11]. By measuring the kinetic energy and emission angle of photoelectrons

ejected from the sample surface upon irradiation with high-energy photons, the energy-

momentum relationship of the electrons within the solid can be mapped.

Table 3: Typical Experimental Parameters for ARPES on Transition Metal Pnictides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pdfs.semanticscholar.org/04b0/6a52b4bd896b2f9c6ad3f1c7019117cbdd76.pdf
https://thermoelectrics.matsci.northwestern.edu/thermoelectrics/index.html
https://www.researchgate.net/figure/The-orthorhombic-crystal-structure-of-tungsten-phosphide-WP-with-space-group-Pnma-Orange_fig1_344294543
https://www.researchgate.net/figure/Fermi-surface-and-band-dispersion-obtained-from-ARPES-measurements-and-DFT-calculations_fig1_362101713
https://www.researchgate.net/figure/a-A-volcano-plot-relationship-between-hydrogen-absorption-energy-and-catalytic_fig1_321283248
https://www.researchgate.net/figure/The-orthorhombic-crystal-structure-of-tungsten-phosphide-WP-with-space-group-Pnma-Orange_fig1_344294543
https://www.cpfs.mpg.de/3474769/cms_10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Value/Method

Light Source Synchrotron radiation or UV laser

Photon Energy
20 - 100 eV (tunable for surface/bulk sensitivity)

[11]

Electron Energy Analyzer Hemispherical analyzer

Energy Resolution < 20 meV

Angular Resolution < 0.3°

Sample Preparation
In-situ cleavage in ultra-high vacuum (< 10⁻¹⁰

torr) to expose a clean surface

Sample Temperature
Cryogenic temperatures (e.g., < 20 K) to reduce

thermal broadening

Electronic Band Structure of Tungsten Phosphide
Combined theoretical and experimental studies reveal that tungsten phosphide is a metallic

system. Its electronic structure near the Fermi level is primarily composed of W 5d and P 3p

orbitals. The material is predicted to be a topological semimetal, with non-trivial band crossings

protected by crystallographic symmetries[3][12]. Specifically, tungsten diphosphide (WP₂) has

been identified as a type-II Weyl semimetal[13].

Table 4: Calculated and Experimental Electronic Properties of Tungsten Phosphide

Property Theoretical Value Experimental Value

Band Gap 0 eV (Metallic) Confirmed Metallic

Key Features

Multiple band crossings near

the Fermi level, potential Weyl

points

Anisotropic Fermi surface[13]

Signaling Pathways and Experimental Workflows
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The study of the electronic band structure of novel materials like tungsten phosphide involves

a synergistic interplay between theoretical predictions and experimental verification. The

following diagrams illustrate these workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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